molecular formula C10H11FN2O B583249 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one CAS No. 155584-51-3

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

Cat. No. B583249
M. Wt: 194.209
InChI Key: UHBUJGVPIKZEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a heterocyclic organic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

  • Neuroleptic Activity : A series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, related to 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one, demonstrated significant neuroleptic activity. This was evaluated using the climbing mice assay and inhibition of [3H]spiroperidol binding, highlighting the compound's potential in psychiatric medication (Strupczewski et al., 1985).

  • Antimicrobial and Antifungal Activities : Benzimidazole derivatives, including 5-fluoro-1,2,6-trisubstituted versions, showed promising antimicrobial and antifungal activities. One study found compound 12c exhibited notable activity against Candida albicans (Kuş et al., 2001).

  • Antibacterial Agents : 5-Fluorouracil-derived benzimidazoles, closely related to the compound , have been designed and synthesized as novel antimicrobial agents. Some of these compounds showed stronger antibacterial and antifungal activities compared to reference drugs (Fang et al., 2016).

  • Antileukemic Activity : Benzimidazole derivatives have shown potent antileukemic activity. A novel microwave-assisted protocol for synthesizing such compounds demonstrated excellent yields in reduced reaction time, indicating potential in cancer therapy (Jagadeesha et al., 2023).

  • DNA Binding and Cytotoxicity : New benzimidazole-based Schiff base copper(II) complexes have been synthesized and show substantial in vitro cytotoxic effect against various cancer cell lines. These complexes bind DNA through an intercalative mode and demonstrate significant inhibitory effects on cancer cell proliferation (Paul et al., 2015).

  • Cholinesterase Inhibitors : Novel acetylcholinesterase and butyrylcholinesterase inhibitors containing a benzimidazole core structure have been developed, showing promise in the treatment of neurodegenerative diseases (Yoon et al., 2013).

properties

IUPAC Name

6-fluoro-3-propyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBUJGVPIKZEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

Citations

For This Compound
1
Citations
P Zhang, EA Terefenko, J Bray, D Deecher… - Journal of medicinal …, 2009 - ACS Publications
Sequential structural modifications of the aryloxypropanamine template (eg, atomoxetine, 2) led to a novel series of 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol…
Number of citations: 34 pubs.acs.org

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